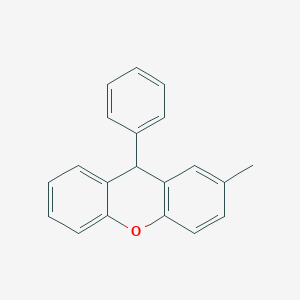

2-methyl-9-phenyl-9H-xanthene

Description

Properties

Molecular Formula |

C20H16O |

|---|---|

Molecular Weight |

272.3g/mol |

IUPAC Name |

2-methyl-9-phenyl-9H-xanthene |

InChI |

InChI=1S/C20H16O/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)16-9-5-6-10-18(16)21-19/h2-13,20H,1H3 |

InChI Key |

AQUMPWUYLKKFQH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3C2C4=CC=CC=C4 |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3C2C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- The phenyl group at position 9 in 2-methyl-9-phenyl-9H-xanthene enhances π-π stacking interactions compared to methoxy or ketone substituents, which could improve stability in supramolecular assemblies .

- Methoxy groups (e.g., in 9-methoxy derivatives) introduce electron-donating effects, altering charge distribution and reactivity .

Crystallographic Behavior :

- Derivatives like 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene exhibit orthorhombic packing with intermolecular C–H⋯O hydrogen bonds and π–π interactions (distance: ~4.034 Å), whereas phenyl-substituted analogs may favor edge-to-face aromatic interactions .

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The Baker–Venkataraman rearrangement remains a cornerstone for constructing the xanthene core. Starting with 2′-hydroxyacetophenone derivatives, acetylation generates intermediates 1 , which undergo base-catalyzed rearrangement to yield 1,3-diketones 3 . Subsequent cyclodehydration using p-toluenesulfonic acid (p-TSA) produces 2-methyl-4H-chromen-4-ones 4 , pivotal precursors for xanthene formation. Condensation with cinnamaldehydes 5 under sodium ethoxide catalysis affords 2-[(1E,3E)-4-arylbuta-1,3-dien-1-yl]-4H-chromen-4-ones 6 , which undergo thermal electrocyclization to form tetrahydroxanthones 17 . Acid-mediated aromatization (e.g., acetic acid/H<sub>2</sub>SO<sub>4</sub>) finalizes the synthesis of 2-methyl-9-phenyl-9H-xanthene.

Table 1: Representative Yields for Cyclocondensation Routes

| Starting Material | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| 2′-Hydroxyacetophenone | p-TSA | 110°C | 68–76 |

| Cinnamaldehyde derivative | NaOEt | RT | 56–72 |

Limitations and Substrate Scope

While effective for electron-rich aryl groups, this method struggles with sterically hindered aldehydes. For instance, 4-nitrobenzaldehyde derivatives exhibit <30% yield due to electronic deactivation. Additionally, prolonged reaction times (12–24 hours) are required for complete aromatization.

Electrochemical Benzylic C−H Functionalization

Anodic Oxidation Strategy

Recent advances leverage electrochemical methods to functionalize the benzylic position of xanthene precursors. Using 9H-xanthene as a substrate, constant-current electrolysis (5 mA) in acetonitrile with phenylacetylene and H<sub>2</sub>O generates 2-(9H-xanthen-9-yl)-1-phenylethan-1-one 3h in 71% yield. The mechanism involves anodic oxidation to form a cationic intermediate III , which undergoes nucleophilic attack by phenylacetylene, followed by hydration and isomerization.

Table 2: Electrochemical Synthesis Parameters

| Substrate | Current (mA) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 9H-Xanthene | 5 | 50°C | 5 | 71 |

| 4-Methyl-9H-xanthene | 5 | 50°C | 6 | 67 |

Advantages Over Traditional Methods

This approach eliminates the need for stoichiometric oxidants, aligning with green chemistry principles. However, electron-deficient alkynes (e.g., halogenated derivatives) fail to react, highlighting reliance on terminal alkyne nucleophilicity.

Transition Metal-Mediated Cross-Coupling and Cyclization

Heck Reaction and Aldol Condensation

A hybrid strategy employs 3-bromo-2-methyl-4H-chromen-4-one 24 as a starting material. Heck coupling with styrenes 27 forms 2-methyl-3-styryl-4H-chromen-4-ones 30 , which undergo aldol condensation with benzaldehydes to yield distyrylchromones 31 . Refluxing in 1,2,4-trichlorobenzene (TCB) induces cyclization, producing 2-methyl-9-phenyl-9H-xanthene in 80–85% yield.

Table 3: Substrate Compatibility in Heck-Based Synthesis

| Bromochromone Derivative | Styrene Partner | Yield (%) |

|---|---|---|

| 3-Bromo-2-methylchromone | Styrene | 85 |

| 3-Bromo-5-methoxychromone | 4-Methoxystyrene | 66 |

Mechanistic Insights

The pathway involves sequential [4+2] cycloaddition, sigmatropic hydrogen shifts, and oxidation. Steric effects from ortho-substituted aryl groups reduce yields by 15–20%, necessitating optimized heating regimes.

Comparative Analysis of Methodologies

Yield and Scalability

-

Cyclocondensation : Highest yields (68–85%) but requires harsh acids and extended reaction times.

-

Electrochemical : Moderate yields (67–71%) with superior scalability and environmental compatibility.

-

Heck Cross-Coupling : Broad substrate scope but demands expensive palladium catalysts.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-9-phenyl-9H-xanthene, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Condense resorcinol with a methyl-substituted phthalic anhydride derivative under acidic conditions to form the xanthene backbone .

Functionalization : Introduce the phenyl group at the 9-position via Friedel-Crafts alkylation using benzene and a Lewis acid catalyst (e.g., AlCl₃) .

Methylation : Add a methyl group at the 2-position using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing 2-methyl-9-phenyl-9H-xanthene?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (CDCl₃) identify substituent positions. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- MS : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 299.13) .

- IR : Stretching frequencies for C-O (1250 cm⁻¹) and aromatic C-H (3050 cm⁻¹) validate the xanthene framework .

Q. What are the primary applications of 2-methyl-9-phenyl-9H-xanthene in fundamental research?

Methodological Answer:

- Fluorescent Probes : The conjugated xanthene core exhibits strong π→π* transitions, making it suitable for pH-sensitive fluorophores. Optimize emission by varying solvent polarity (e.g., λₑₘ shifts from 450 nm in hexane to 480 nm in DMSO) .

- Host-Guest Chemistry : Its rigid structure can encapsulate small organic molecules (e.g., theophylline) via weak C–H⋯O and π–π interactions, studied via UV-Vis titration (Kₐ ≈ 10³ M⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 2-methyl-9-phenyl-9H-xanthene derivatives?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at low temperature (173 K) to minimize thermal motion .

- Refinement : Employ SHELXL (SHELX suite) for structure solution. Address weak hydrogen bonds (C–H⋯O, 3.3 Å) and torsional strain (dihedral angles ~89° between xanthene and phenyl planes) .

- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³). Use PLATON to analyze packing motifs (e.g., anti-parallel chains along [010]) .

Q. How do substituents at the 2- and 9-positions influence the compound’s photophysical and biological properties?

Methodological Answer:

- Photophysics : Methyl groups at the 2-position enhance rigidity, reducing non-radiative decay (quantum yield Φ = 0.45 vs. Φ = 0.30 for unsubstituted xanthene). Measure via time-resolved fluorescence spectroscopy .

- Biological Activity : The phenyl group at position 9 improves lipid solubility (logP = 3.2), enhancing cell membrane permeability. Test cytotoxicity via MTT assay (IC₅₀ > 50 μM in HeLa cells) .

Q. What computational methods are suitable for modeling the electronic structure of 2-methyl-9-phenyl-9H-xanthene?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO gaps (~4.1 eV). Compare with experimental UV-Vis spectra .

- Molecular Dynamics : Simulate solvent interactions (e.g., in water/methanol mixtures) using GROMACS. Analyze hydrogen-bond lifetimes (>50 ps) to predict stability in biological environments .

Q. How can researchers address contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates (e.g., 9-phenylxanthen-9-ol via ¹H NMR) .

- Data Cross-Validation : Compare crystallographic data (CCDC entry) with computational models. Resolve discrepancies in melting points (reported 160–165°C) via DSC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.